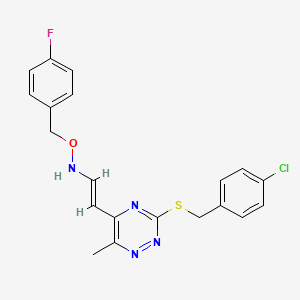

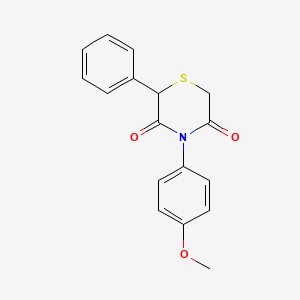

![molecular formula C15H13F3N4O2 B2522788 1-(2-羟乙基)-5-[[4-(三氟甲基)苯基]甲基]吡唑并[3,4-d]嘧啶-4-酮 CAS No. 899954-05-3](/img/structure/B2522788.png)

1-(2-羟乙基)-5-[[4-(三氟甲基)苯基]甲基]吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which has been explored for various pharmacological activities. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a versatile template that has been utilized to obtain potent inhibitors with a range of biological activities, including anti-inflammatory, adenosine deaminase inhibition, aldose reductase inhibition, and phosphodiesterase 5 inhibition .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves the reaction of appropriate precursors such as amino-pyrazoles with aldehydes or isocyanates in the presence of catalysts like heteropolyacids . Modifications at various positions of the nucleus, such as the introduction of alkyl or arylalkyl substituents, have been shown to significantly affect the biological activity of these compounds . The synthesis of related compounds has been achieved through various methods, including reduction and condensation reactions , as well as tandem aza-Wittig and annulation reactions .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a bicyclic core with potential for various substitutions at different positions, which can influence the compound's interaction with biological targets . Docking simulations have been used to rationalize the structure-activity relationships and to identify key pharmacophoric elements that contribute to the inhibitory potency of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is influenced by the substituents present on the core structure. For instance, the introduction of a hydroxy group or the lengthening of side chains can enhance or reduce the biological activity of these compounds . The reactivity of the 2-phenyl derivative with bis(2,4,5-trichlorophenyl)benzylmalonate has been explored, leading to the formation of a linear pyrano-oxadiazolopyrimidinedione .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, stability, and melting point, are determined by the nature of the substituents and the overall molecular structure. These properties are crucial for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The presence of functional groups like hydroxyethyl and trifluoromethylphenyl can affect the lipophilicity and hydrogen bonding capacity, which in turn can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds .

科学研究应用

抗炎和抗菌应用

- 抗炎剂的合成和生物学评估: 合成了一系列三氟甲基吡唑并[1,5-a]嘧啶,并评估了它们的抗炎活性。一种化合物表现出与标准药物吲哚美辛相当的抗炎活性。对接实验表明,这些化合物结合到 COX-2 酶的活性位点,从而合理化了它们的抗炎活性。此外,一些合成的化合物对革兰氏阳性细菌和致病真菌表现出有希望的抗菌活性 (Aggarwal 等,2014).

抗癌应用

- 新型吡唑并嘧啶作为抗癌和抗 5-脂氧合酶剂: 合成了一系列新型吡唑并嘧啶,并筛选了其细胞毒性(HCT-116 和 MCF-7)和 5-脂氧合酶抑制活性。讨论了构效关系,突出了它们作为抗癌剂的潜力 (Rahmouni 等,2016).

合成和表征用于生物应用

- 新型吡唑酮衍生物的微波辅助合成: 本研究的重点是开发作为潜在抗炎、镇痛和解热剂的新化学实体。吡唑酮和氨基嘧啶部分的存在表现出类似于标准治疗的活性,特定的取代增强了这些作用 (Antre 等,2011).

缓蚀性能

- 缓蚀和吸附性能: 吡唑并嘧啶衍生物在 HCl 中对 C 钢表面表现出显着的缓蚀效率。该研究重点介绍了化合物的表面性质,包括表面张力、临界胶束浓度 (CMC) 和吸附等温线,表明它们在保护涂层中的应用 (Abdel Hameed 等,2020).

作用机制

The mechanism of action of pyrazolo[3,4-d]pyrimidines is often related to their anticancer activity. They have shown to inhibit EGFR and ErbB2 kinases at a sub-micromolar level . Dual inhibition of EGFR and ErbB2 caused induction of apoptosis which was confirmed by a significant increase in the level of active caspase-3 .

属性

IUPAC Name |

1-(2-hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O2/c16-15(17,18)11-3-1-10(2-4-11)8-21-9-19-13-12(14(21)24)7-20-22(13)5-6-23/h1-4,7,9,23H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFLMJFNORWAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

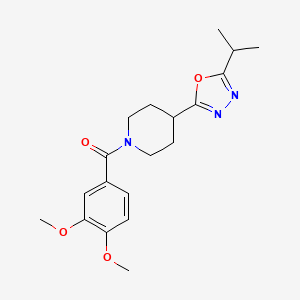

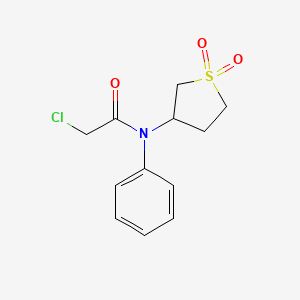

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)

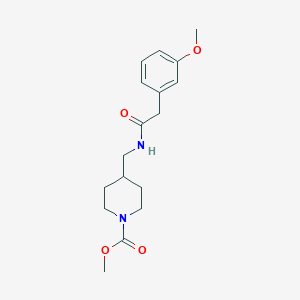

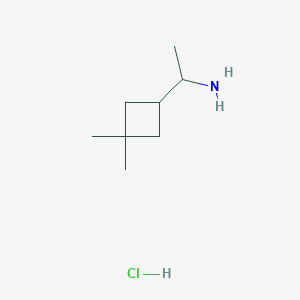

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2522709.png)

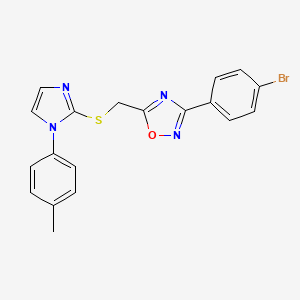

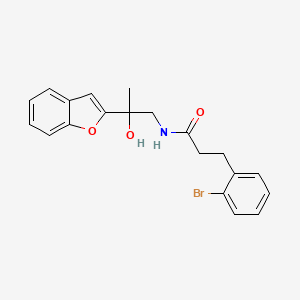

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2522722.png)

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2522723.png)

![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine HCl](/img/structure/B2522727.png)